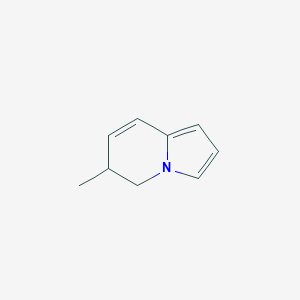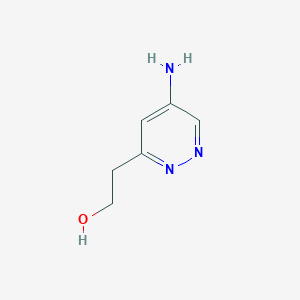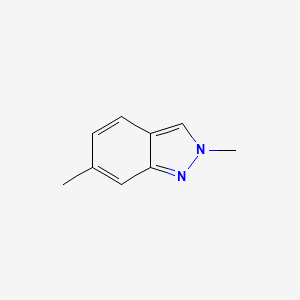
6-Methyl-5,6-dihydroindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5,6-dihydroindolizine is a heterocyclic compound belonging to the indolizine family Indolizines are bicyclic structures containing a pyrrole ring fused to a pyridine ring The presence of a methyl group at the 6th position of the 5,6-dihydroindolizine structure introduces unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6-dihydroindolizine typically involves the intramolecular cyclodehydration of 4-(pyrrol-1-yl)butanal. This can be achieved through two main methodologies: the “oxo” and “non-oxo” approaches.
Non-Oxo Methodology: This approach uses diethyl-2-(pyrrol-1-yl)pentanedioate, which undergoes chemo- and regioselective reduction to form ®-4-carboxyethyl-4-(pyrrol-1-yl)butanal.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methodologies described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-5,6-dihydroindolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
6-Methyl-5,6-dihydroindolizine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-Methyl-5,6-dihydroindolizine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific derivatives and their intended applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolizine: The parent compound without the methyl group at the 6th position.
5,6-Dihydroindolizine: Similar structure but lacks the methyl group.
7-Methyl-5-thioxo-3,5-dihydroindolizine-6-carbonitrile: A related compound with a thioxo group and a nitrile group.
Uniqueness
6-Methyl-5,6-dihydroindolizine is unique due to the presence of the methyl group at the 6th position, which influences its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and improve its stability under various conditions.
Propriétés
Formule moléculaire |
C9H11N |
|---|---|
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
6-methyl-5,6-dihydroindolizine |
InChI |
InChI=1S/C9H11N/c1-8-4-5-9-3-2-6-10(9)7-8/h2-6,8H,7H2,1H3 |
Clé InChI |
RTISMAKCFQPJPH-UHFFFAOYSA-N |
SMILES canonique |
CC1CN2C=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5h)-one](/img/structure/B11924003.png)
![3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B11924023.png)
![3H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B11924025.png)
![5H-Pyrrolo[3,4-D]pyrimidine](/img/structure/B11924032.png)






![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)
![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)


